Chlorimuron-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of chlorimuron with ethanol. A proherbicide for chloimuron, it is used as herbicide for the control of broad-leaved weeds in peanuts, soya beans, and other crops. It has a role as a proherbicide, an EC 2.2.1.6 (acetolactate synthase) inhibitor and an agrochemical. It is a sulfamoylbenzoate, a N-sulfonylurea, an aromatic ether, an ethyl ester, an organochlorine pesticide and a member of pyrimidines. It is functionally related to a chlorimuron. It is a conjugate acid of a chlorimuron-ethyl(1-).
Chlorimuron-ethyl
CAS No.: 90982-32-4
Cat. No.: VC20788893
Molecular Formula: C15H15ClN4O6S
Molecular Weight: 414.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90982-32-4 |
---|---|
Molecular Formula | C15H15ClN4O6S |
Molecular Weight | 414.8 g/mol |
IUPAC Name | ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
Standard InChI | InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22) |
Standard InChI Key | NSWAMPCUPHPTTC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC |
Canonical SMILES | CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC |
Colorform | Crystals from butyl chloride White solid Colorless crystals |
Melting Point | 181 °C |
Introduction
Chemical Identity and Physical Properties
Chlorimuron-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of chlorimuron with ethanol, functioning as a proherbicide for chlorimuron . The compound is characterized by the following chemical identifiers:
Chemical Identification
Chlorimuron-ethyl is identified by the CAS registry number 90982-32-4 . Its IUPAC name is ethyl 2-({[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate, with the molecular formula C15H15ClN4O6S and a molecular weight of 414.82 g/mol . The compound is also known by several alternate names including Chlorimuron ethyl ester and Classic .
Physical Properties
Chlorimuron-ethyl typically appears as a white to cream-colored powder in its pure form . The compound has distinctive physical properties that influence its handling, storage, and environmental behavior:
Property | Value | Reference |
---|---|---|
Appearance | White to cream powder | |
Melting Point | -43.8°C | |
Boiling Point | 81.6°C | |
Flash Point | 35.6°F (2°C) | |
Molecular Weight | 414.82 g/mol | |
Purity (commercial product) | ≥94.0% |
The compound requires specific storage conditions, with recommendations to freeze below -10°C for optimal preservation .
Mechanism of Action and Agricultural Applications
Chlorimuron-ethyl belongs to the sulfonylurea class of herbicides, which are known for their high potency at relatively low application rates compared to traditional herbicides.
Mode of Action
As a sulfonylurea herbicide, chlorimuron-ethyl operates by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in plant death. The high selectivity of chlorimuron-ethyl allows for its use in specific crops without causing significant damage to the cultivated plants.
Agricultural Applications
Chlorimuron-ethyl is widely used as a herbicide in agriculture, providing effective control of broadleaf weeds in various cropping systems . Its selective nature makes it particularly valuable in soybean cultivation, where it can be applied pre-emergence or post-emergence to control a range of problematic weed species. The compound's effectiveness at low application rates contributes to its popularity among farmers seeking efficient weed management solutions.
Environmental Fate and Behavior
Understanding the environmental behavior of chlorimuron-ethyl is crucial for assessing its potential ecological impacts and developing appropriate management strategies.
Soil Sorption and Mobility
Chlorimuron-ethyl demonstrates variable sorption behavior in different soil types and organic materials. Research has shown that the Freundlich sorption coefficient (Kf) varies significantly between soils and plant residues. In a study examining sorption dynamics, the highest Kf values were observed in hairy vetch (6.33), followed by rye (3.95), while soils from areas with no cover crop or beneath plant residue showed lower values (0.81-1.03) . The N values for both soils and plant residues ranged from 0.88 to 0.95, indicating nearly linear sorption behavior .
Sorption Kinetics
The sorption process of chlorimuron-ethyl exhibits a biphasic pattern. Initial sorption occurs rapidly, with significant binding observed within the first hour of exposure. This is typically followed by either negligible increases in sorption within soil matrices or a slower, continued increase in plant residues like rye and hairy vetch . This time-dependent sorption behavior has important implications for the compound's persistence and bioavailability in agricultural systems.
Desorption Characteristics
The reversibility of chlorimuron-ethyl binding in environmental matrices impacts its mobility and potential for leaching. Studies have shown that CaCl₂-desorbable chlorimuron-ethyl ranges from 54% to 65% in soils and 42% to 49% in plant residues over two consecutive 24-hour desorption cycles . These findings suggest that while a significant portion of the herbicide may be released back into soil solution, a substantial fraction remains bound to soil particles and plant matter, potentially reducing its environmental mobility.
Biodegradation and Environmental Persistence
The environmental persistence of chlorimuron-ethyl is influenced by various biotic and abiotic degradation processes, with microbial degradation representing a significant pathway for its breakdown in the environment.
Microbial Degradation Pathways
Uncontrolled application of chlorimuron-ethyl can cause serious environmental problems, highlighting the importance of understanding its degradation mechanisms . Microorganisms play a crucial role in the biodegradation of chlorimuron-ethyl, with several bacterial species demonstrating the ability to use this compound as a carbon or nitrogen source. Recent research has focused on identifying the molecular mechanisms and key genes involved in these degradation pathways.
Key Genes Involved in Biodegradation
Transcriptome analysis and gene knockout studies have identified several genes that participate in chlorimuron-ethyl degradation. Specifically, the genes atzF, atzD, and cysJ have been shown to play significant roles in the biodegradation process . Research demonstrated that when these genes were knocked out in bacterial strains, chlorimuron-ethyl degradation rates decreased significantly, with reductions of 17.7%, 13.1%, and 48.4% for CHL1ΔatzF, CHL1ΔatzD, and CHL1ΔcysJ strains, respectively, compared to the wild-type strain after seven days .
Expression Patterns During Degradation
Quantitative reverse transcription PCR (qRT-PCR) analysis revealed that mRNA expression levels of atzF, atzD, and cysJ were significantly higher in bacteria exposed to chlorimuron-ethyl compared to control groups, particularly on days 6 and 7 of exposure . These findings suggest that these genes are specifically upregulated in response to chlorimuron-ethyl, further confirming their involvement in different steps of the degradation mechanism.
Environmental Impact of Chlorimuron-ethyl
The widespread use of chlorimuron-ethyl in agriculture raises concerns about its potential environmental impacts, particularly with respect to non-target organisms and ecosystem functioning.
Impacts on Soil Microbial Communities
While chlorimuron-ethyl is designed to target specific plant biochemical pathways, its application can potentially affect soil microbial populations and activities. The compound's effects on microbial community structure and function can vary depending on application rates, soil properties, and environmental conditions. Understanding these impacts is essential for sustainable agricultural practices and preservation of soil health.
Effects on Cover Crop Residue Decomposition
Research has shown that chlorimuron-ethyl sorption characteristics change as plant residues decompose. The Kf values for rye and hairy vetch residues increased by 54% and 49%, respectively, when sampled 11 weeks after soybean planting compared to residues sampled at planting . This increased sorption capacity with decomposition time suggests complex interactions between the herbicide and organic matter transformation processes, which may influence the compound's persistence in agricultural systems utilizing cover crops.
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